

Spectroscopic Profile of 3-Phenoxyprrolidine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Phenoxyprrolidine hydrochloride

Cat. No.: B1419505

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Abstract

This technical guide provides a comprehensive analytical framework for the characterization of **3-Phenoxyprrolidine hydrochloride** ($C_{10}H_{14}ClNO$), a substituted prrolidine derivative of interest in medicinal chemistry and drug development. Direct, collated spectral data for this specific salt is not widely available in public repositories. Therefore, this document serves as a predictive and methodological guide for researchers. It outlines the foundational principles, detailed experimental protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides an expert interpretation of the anticipated spectral features. The insights herein are synthesized from established spectroscopic principles and data from structurally analogous compounds, enabling researchers to confidently acquire, interpret, and validate their own experimental findings.

Introduction and Molecular Structure

3-Phenoxyprrolidine hydrochloride is a secondary amine salt. The core structure consists of a five-membered prrolidine ring substituted at the 3-position with a phenoxy group. As a hydrochloride salt, the prrolidine nitrogen is protonated, forming an ammonium cation with a chloride counter-ion. This protonation significantly influences the molecule's solubility, stability, and its spectroscopic signature, particularly in NMR and IR spectroscopy.

Understanding the precise spectral characteristics is fundamental for confirming molecular identity, assessing purity, and elucidating structural details during synthesis and further application. This guide provides the necessary protocols and predictive analysis to achieve this.

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// Edges for the phenyl ring C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph --  
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Figure 1: Chemical structure of 3-Phenoxyppyrrolidine Hydrochloride.
```

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **3-Phenoxyppyrrolidine hydrochloride**, both ¹H and ¹³C NMR will provide definitive structural confirmation.

Recommended Experimental Protocol: NMR

The choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended due to the salt's polarity. DMSO-d₆ is also an option, which would allow for the observation of the N-H protons.

Workflow for NMR Data Acquisition:

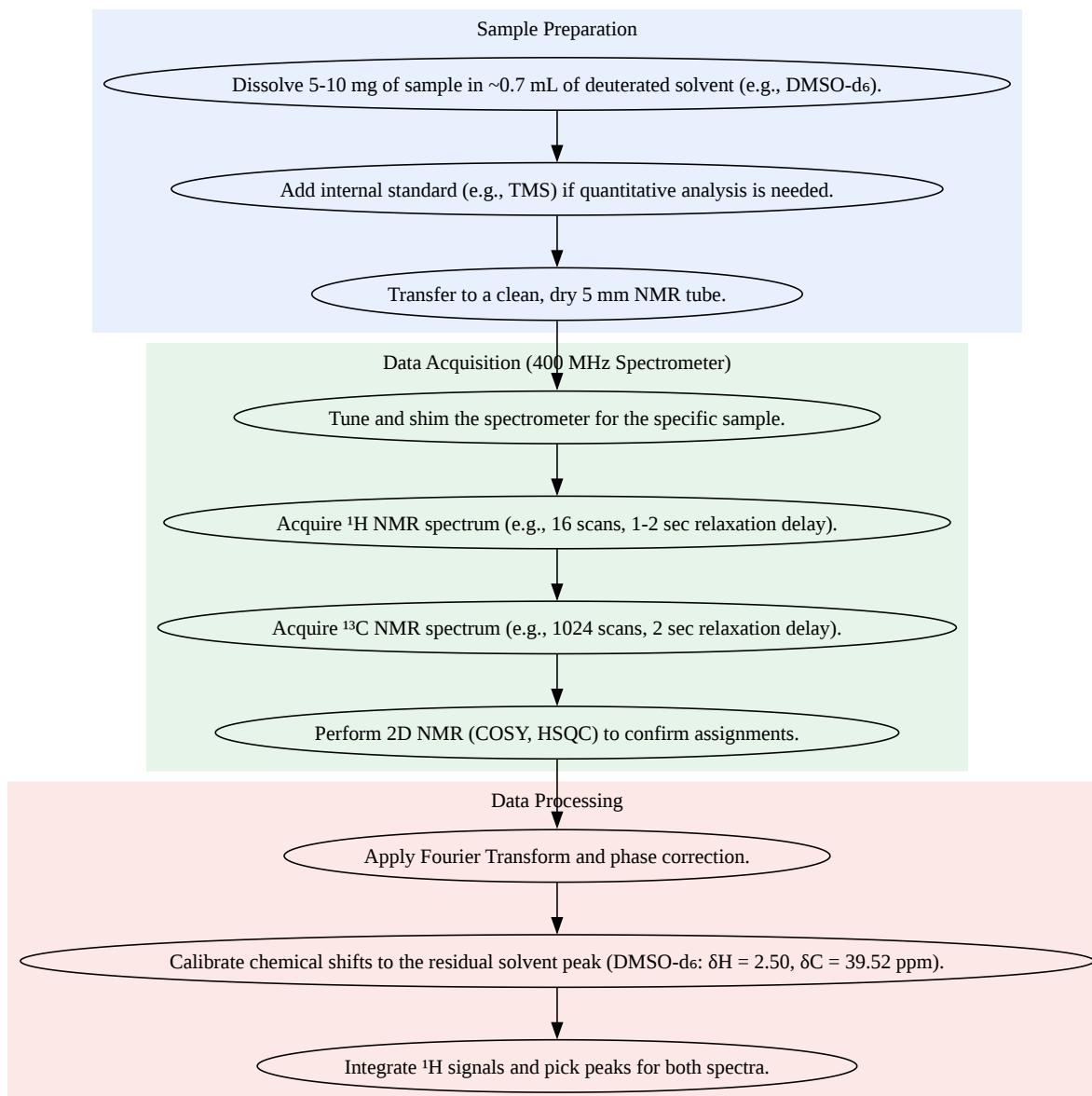
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Figure 2: Standard workflow for NMR analysis.

Predicted ^1H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is anticipated to show distinct regions for the aromatic, methine, and aliphatic protons. Due to the chirality at the C3 position, the protons on the pyrrolidine ring may exhibit complex splitting patterns (diastereotopicity).

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.5 - 10.5	Broad singlet	2H	N^+H_2	The acidic protons on the protonated nitrogen are expected to be downfield and may exchange with trace water in the solvent.
~7.30 - 7.40	t	2H	Ar-H (meta)	Typical chemical shift for meta protons on a phenoxy group.
~7.00 - 7.10	t	1H	Ar-H (para)	The para proton is typically slightly upfield compared to the meta protons.
~6.95 - 7.05	d	2H	Ar-H (ortho)	Ortho protons are shielded by the ether oxygen and appear most upfield in the aromatic region.

~5.0 - 5.2	m	1H	CH-O (C3)	The methine proton at the point of substitution is significantly deshielded by the adjacent oxygen atom.
~3.3 - 3.7	m	4H	CH ₂ -N (C2, C5)	Protons adjacent to the electron-withdrawing ammonium nitrogen are shifted downfield.
~2.2 - 2.5	m	2H	CH ₂ (C4)	The aliphatic protons at C4 are expected to be the most upfield of the pyrrolidine ring protons.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C spectrum will confirm the carbon count and the chemical environment of each carbon atom.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~157.0	Ar-C-O	The aromatic carbon directly attached to the ether oxygen is the most downfield aromatic signal.
~130.0	Ar-CH (meta)	Standard chemical shift for meta carbons in a phenoxy group.
~122.0	Ar-CH (para)	The para carbon signal is typically found in this region.
~116.5	Ar-CH (ortho)	Ortho carbons are shielded relative to the meta carbons.
~75.0	CH-O (C3)	The C3 carbon is significantly deshielded by the directly attached oxygen atom.
~49.0	CH ₂ -N (C5)	Carbon adjacent to the protonated nitrogen.
~46.0	CH ₂ -N (C2)	Carbon adjacent to the protonated nitrogen, may be slightly different from C5 due to the influence of the C3 substituent.
~30.0	CH ₂ (C4)	The C4 carbon is the most upfield aliphatic signal in the pyrrolidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Recommended Experimental Protocol: IR

The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed, as it requires no sample preparation. Alternatively, a KBr pellet can be prepared.

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **3-Phenoxyppyrrolidine hydrochloride** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm^{-1} range.
- Data Processing: The final spectrum is automatically generated as absorbance or transmittance by ratioing against the background.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Assignment
~3200 - 2700	Strong, Broad	N-H stretch	Characteristic broad absorption for a secondary ammonium salt (R ₂ N ⁺ H ₂).
~3100 - 3000	Medium	C-H stretch	Aromatic C-H stretching.
~2980 - 2850	Medium	C-H stretch	Aliphatic C-H stretching from the pyrrolidine ring.
~1600 & ~1490	Strong, Sharp	C=C stretch	Aromatic ring skeletal vibrations.
~1240	Strong	C-O stretch	Asymmetric C-O-C stretching of the aryl ether.
~1040	Medium	C-O stretch	Symmetric C-O-C stretching.
~750 & ~690	Strong	C-H bend	Out-of-plane bending for a monosubstituted benzene ring.

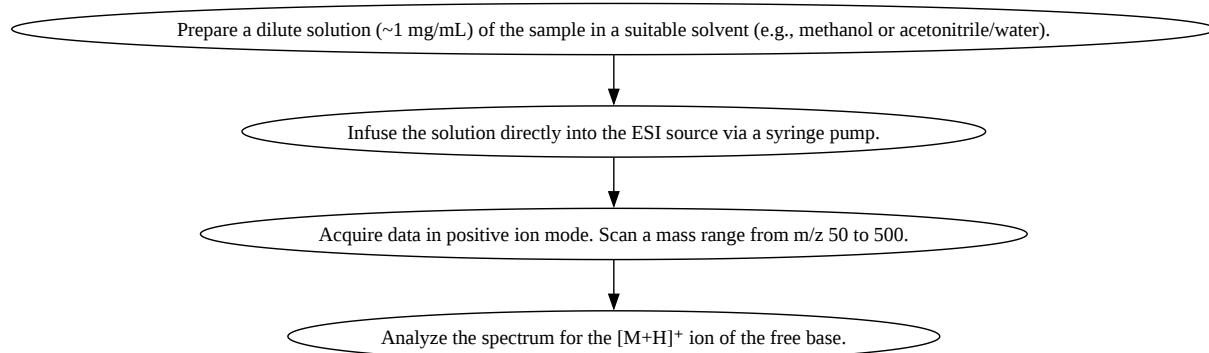
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Recommended Experimental Protocol: MS

Electrospray ionization (ESI) is the method of choice for analyzing pre-formed salts like hydrochlorides.

Workflow for Mass Spectrometry Data Acquisition:



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Figure 3: Standard workflow for ESI-MS analysis.

Predicted Mass Spectrum (ESI+)

In positive ion ESI-MS, the instrument will detect the cationic form of the molecule, which is the free base (3-Phenoxyprrolidine) protonated. The chloride ion is not observed in positive mode.

- Molecular Formula (Free Base): C₁₀H₁₃NO
- Exact Mass (Free Base): 163.0997 g/mol [1]
- Molecular Weight (HCl Salt): 199.67 g/mol

Expected Ions:

m/z Value (Predicted)	Ion	Interpretation
164.1070	$[M+H]^+$	The protonated molecular ion of the free base ($C_{10}H_{14}NO^+$). This is the base peak and confirms the molecular weight.
146.0964	$[M+H - H_2O]^+$	Potential loss of water from the protonated molecule, although less likely.
70.0651	$[C_4H_8N]^+$	A common fragment from the cleavage of the pyrrolidine ring, corresponding to the protonated vinyl amine radical cation after ring opening.

Conclusion

This guide provides a robust predictive and methodological framework for the comprehensive spectroscopic characterization of **3-Phenoxyprrolidine hydrochloride**. By following the detailed protocols for NMR, IR, and Mass Spectrometry, researchers can reliably generate high-quality data. The predicted spectral values and interpretations presented herein offer a validated baseline for comparison, ensuring accurate structural confirmation and purity assessment. This document empowers researchers to proceed with confidence in the synthesis and application of this important chemical entity.

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References

- 1. 3-Phenoxyprrolidine | C₁₀H₁₃NO | CID 14497352 - PubChem
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